n-Allyl-N-methylazetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
JNXOVBRYZAEXRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C1CNC1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of Azetidine Transformations
Mechanisms of N-Allyl and N-Methyl Group Reactivity within the Azetidine (B1206935) Framework
The substituents on the azetidine nitrogen atom, such as N-allyl and N-methyl groups, significantly influence the ring's properties and reactivity.
The N-allyl group is a common protecting group in amine synthesis and can be cleaved under various conditions to allow for further functionalization. acs.orgorganic-chemistry.orgorganic-chemistry.org One-pot oxidative methods have been developed for the removal of N-allyl groups under near-neutral pH. organic-chemistry.org This process involves hydroxylation of the allyl double bond, followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org Repetition of this sequence on the enol tautomer of the intermediate aldehyde ultimately releases the free amine. organic-chemistry.org
Ruthenium-catalyzed isomerization of the allylamine (B125299) to the corresponding enamine, followed by hydrolysis, is another efficient method for N-allyl deprotection. rsc.org This can be achieved in aqueous media using specific bis(allyl)-ruthenium(IV) complexes. rsc.org
Once the N-allyl group is removed, the resulting secondary amine on the azetidine ring can be subjected to a variety of functionalization reactions. These include nucleophilic aromatic substitution and reductive amination, which allow for the introduction of diverse substituents. acs.org This two-step sequence of deprotection and subsequent derivatization is a valuable strategy in medicinal chemistry. acs.orgnih.gov
The table below summarizes different methods for N-allyl deprotection.
| Reagent/Catalyst | Conditions | Comments |
|---|---|---|
| OsO₄ (cat.), NaIO₄ | Dioxane-water, rt | One-pot oxidative cleavage, compatible with many protecting groups. organic-chemistry.org |
| [Ru(η³:η²:η³-C₁₂H₁₈)Cl₂] | Aqueous media | Catalytic isomerization followed by hydrolysis. rsc.org |
The electronic nature of the N-substituent can modulate the reactivity of the azetidine ring. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom, which can be a factor in cyclization reactions. rsc.org Conversely, the electron-donating inductive effect of alkyl substituents like the methyl group increases the electron availability on the nitrogen atom. nih.gov
In the context of regioselective ring-opening reactions, the N-substituent can influence which C-N bond is cleaved. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, the C-N bond adjacent to the unsaturated group is often cleaved due to stabilization of the transition state through conjugation. magtech.com.cn
Studies on the lithiation of N-methyl-2-arylazetidines have shown that the azetidine ring itself can act as an ortho-directing group, likely through coordination of the nitrogen atom to the lithium base. researchgate.net The arrangement of the N-methyl group relative to the aryl substituent can influence this directing effect. researchgate.net
The following table presents a comparison of the effects of N-allyl and N-methyl substituents on azetidine properties.
| Property | N-Allyl | N-Methyl |
|---|---|---|
| Reactivity | The double bond allows for specific deprotection and functionalization reactions. acs.orgorganic-chemistry.org | The methyl group is generally stable but can influence the electronic properties and basicity of the nitrogen. nih.gov |
| Ring Strain Influence | Can influence the regioselectivity of ring-opening reactions. magtech.com.cn | Affects the nitrogen's coordinating ability and the stereochemical outcome of reactions like lithiation. researchgate.net |
| Synthetic Utility | Often used as a cleavable protecting group to enable further diversification. acs.org | A simple alkyl substituent that can be present in the final target molecule. |
Advanced Spectroscopic and Kinetic Studies for Mechanistic Elucidation of Azetidine Reactions
A variety of advanced analytical techniques are employed to unravel the complex mechanisms of reactions involving azetidines. Kinetic analysis, for instance, can help determine the rate-determining step of a reaction. In an electrocatalytic hydroamination to form azetidines, electrochemical kinetic analysis suggested that either catalyst regeneration or a second electrochemical oxidation step could be rate-limiting. acs.org
Spectroscopic methods are invaluable for identifying reaction intermediates and understanding reaction pathways. In situ Fourier-transform infrared (FT-IR) spectroscopy has been used to study the dynamics of lithiated azetidine intermediates, revealing their configurational lability. mdpi.com Fluorescence spectroscopy has been employed to detect the formation of exciplexes in aza Paternò–Büchi reactions, providing evidence for a singlet-state mechanism. nih.govrsc.org
Isotopic labeling studies are a powerful tool for tracing the path of atoms throughout a reaction. In one study, isotopic labeling was used to distinguish between three possible mechanisms for hydrazone formation, with the experimental results showing exclusive labeling of the imine. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is used to determine the stereochemistry of reaction products, which is crucial for understanding the stereoselectivity of a reaction. researchgate.net ¹⁵N NMR has also been utilized in studies of azetidine decomposition to understand the underlying mechanism. nih.gov
These advanced methods, often used in combination, provide a detailed picture of the reaction mechanism, enabling chemists to optimize reaction conditions and design more efficient and selective syntheses of azetidines and their derivatives.
Ultrafast Spectroscopy for Investigating Reaction Intermediates in Azetidine Formation
Ultrafast spectroscopy techniques are powerful tools for observing the fleeting intermediates that occur during chemical reactions, providing real-time snapshots of molecular transformations. These methods, operating on femtosecond to picosecond timescales, can help to identify transient species, transition states, and short-lived intermediates that are critical to understanding the mechanism of azetidine formation and subsequent reactions.
While specific ultrafast spectroscopic studies on n-Allyl-N-methylazetidin-3-amine are not documented, the principles of this technique can be applied to hypothesize the investigation of its formation. For example, in a hypothetical synthesis involving an intramolecular cyclization, ultrafast transient absorption spectroscopy could monitor the disappearance of reactant vibrational modes and the appearance of new modes corresponding to the forming azetidine ring. This would allow for the direct observation of the bond-forming process and the identification of any intermediate species, such as a transient carbocation or radical, that may be involved. nih.gov
Table 1: Hypothetical Application of Ultrafast Spectroscopy in Azetidine Formation
| Spectroscopic Technique | Investigated Aspect | Potential Findings for this compound Formation |
| Femtosecond Transient Absorption | Real-time monitoring of electronic states | Observation of excited state dynamics of precursors, identification of conical intersections leading to cyclization. |
| Picosecond Infrared Spectroscopy | Vibrational mode evolution | Tracking the formation of the C-N bond and changes in the vibrational signatures of the allyl and methyl groups. |
| Time-resolved Photoelectron Spectroscopy | Electronic structure of intermediates | Characterization of the electronic nature of any transient species involved in the ring closure. |
Kinetic Studies and Isotope Effects in Azetidine Ring Transformations
Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rate of a reaction and the factors that influence it. A key tool in these studies is the kinetic isotope effect (KIE), which involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen). princeton.eduwikipedia.org A significant KIE (typically kH/kD > 2) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.com
In the context of azetidine transformations, KIE studies can distinguish between different mechanistic pathways. For instance, in a ring-opening reaction of an azetidinium ion, a primary KIE would be expected if the cleavage of a C-H bond adjacent to the nitrogen is involved in the rate-limiting step. Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not a part of the slowest step.
While no specific KIE studies have been reported for this compound, we can extrapolate from general principles of azetidine reactivity. For example, in a hypothetical elimination reaction from the azetidine ring, deuterating the carbon alpha to the nitrogen could reveal whether a concerted E2-like mechanism or a stepwise E1-like mechanism is operative. youtube.com
Table 2: Illustrative Kinetic Isotope Effect Studies in Azetidine Transformations
| Reaction Type | Isotopic Labeling Position | Expected kH/kD for Rate-Determining Step | Mechanistic Insight |
| Ring Opening | C-H bond adjacent to Nitrogen | > 2 | C-H bond cleavage is rate-limiting. |
| N-dealkylation | C-H bond of the N-alkyl group | > 2 | N-alkyl group removal is involved in the slow step. |
| Elimination from ring | C-H bond on the azetidine ring | > 2 | Indicates a concerted elimination pathway. |
The study of reaction mechanisms through these advanced techniques provides a deeper understanding of the chemical behavior of complex molecules like this compound. Although direct experimental data for this specific compound is not yet available, the established methodologies in physical organic chemistry offer a clear roadmap for future investigations into its fascinating reactivity.
Computational and Theoretical Studies of N Allyl N Methylazetidin 3 Amine and Azetidine Systems
Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Conformational Stability
Quantum chemical calculations are instrumental in elucidating the conformational preferences of the azetidine ring. The ring is not planar and undergoes a puckering motion. The nature and substitution on the nitrogen atom and the ring carbons significantly influence the barrier to this puckering and the preferred conformation.
For N-substituted azetidines, the substituent can adopt either an equatorial or an axial position. The energetic difference between these conformers is often small, and the preferred conformation can be influenced by subtle steric and electronic effects. In the case of N-aryl azetidines, conjugation with the aryl ring can impact the pKa of the azetidine nitrogen, which in turn affects its stability. nih.gov For instance, calculations have shown that the pKa of the azetidine nitrogen in N-phenylazetidine is significantly lower than in non-conjugated systems, leading to enhanced stability under acidic conditions. nih.gov
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | 27.7 rsc.org |
| Azetidine | 25.4 rsc.org |
| Pyrrolidine (B122466) | 5.4 rsc.org |
| Piperidine | ~0 researchgate.net |
| Cyclopropane | 27.6 researchgate.net |
| Cyclobutane | 26.4 researchgate.net |
Density Functional Theory (DFT) Studies of Azetidine Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving azetidines. acs.orgacs.org DFT calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways, helping to explain experimentally observed outcomes and to predict new reactivity patterns. acs.orgacs.org
For example, DFT studies have been employed to understand the decomposition pathways of energetic materials containing the azetidine ring, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ). aip.org These calculations have helped to elucidate the initial steps of thermal decomposition, including the cleavage of N–NO2 and C–NO2 bonds, and have provided estimates for the activation energies of these processes. aip.org Specifically, CCSD(T)/cc-pVTZ calculations with zero-point energy corrections determined the energy for NO₂ elimination by N–N bond fission to be 43.21 kcal/mol and by C–N bond fission to be 50.46 kcal/mol. aip.org
DFT calculations are particularly useful for predicting the outcomes of chemical reactions, including the synthesis of substituted azetidines. nih.govresearchgate.net By modeling the potential energy surfaces of different reaction pathways, researchers can predict which products are likely to form and in what ratios.
In the context of azetidine synthesis, DFT can be used to predict the regioselectivity of ring-opening reactions of aziridines, a common method for preparing 3-substituted azetidines. acs.org Similarly, for cycloaddition reactions that form the azetidine ring, such as the aza-Paternò–Büchi reaction, DFT can help predict the stereochemical outcome. researchgate.netnih.gov
One approach to predicting regioselectivity involves calculating the relative stabilities of isomeric intermediates, such as σ-complexes in nucleophilic aromatic substitution reactions. nih.gov This method has been shown to provide quantitative predictions for certain types of reactions. nih.gov For reactions where a stable intermediate is not formed, calculating the energies of the transition states for the different possible pathways can predict the product distribution. nih.gov
The conformational preferences of N-substituted azetidines are crucial for their reactivity and biological activity. For a molecule like n-Allyl-N-methylazetidin-3-amine, both the N-allyl and N-methyl groups influence the puckering of the azetidine ring and the orientation of the substituents.
Computational studies on related N-methylated systems, such as N-methyl azapeptides, have shown that N-methylation can significantly alter conformational preferences. researchgate.net Similarly, studies on N-azulenyl-N-methylamides have demonstrated that the interplay between the N-methyl group and an aromatic substituent determines the cis/trans conformational preference of the amide bond. researchgate.net In N-acylpiperidines, the presence of a 2-methyl substituent can favor an axial conformation due to the minimization of pseudoallylic strain. nih.gov
Molecular Dynamics Simulations of Azetidine Derivative Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govresearchgate.net For azetidine derivatives, MD simulations can be used to explore how these molecules interact with biological targets, such as proteins or nucleic acids, or how they behave in different solvent environments. nih.gov
For instance, MD simulations have been used to parameterize the force field for azetidine-2-carboxylic acid (Aze), an analogue of proline, for use in simulations of peptides. nih.gov These simulations revealed that Aze has a greater tendency to undergo trans-to-cis isomerization of the peptide bond compared to proline, which can significantly alter the conformation of a peptide chain. nih.gov Such studies highlight the importance of understanding the dynamic behavior of azetidine-containing molecules, particularly in the context of medicinal chemistry. In another study, MD simulations were used to validate docking results of a novel azetidine derivative against viral proteins, showing that the compound could act as a potential inhibitor. researchgate.net
In Silico Modeling for Rational Design of Azetidine Synthetic Strategies
Computational methods are increasingly being used to guide the development of new synthetic strategies for complex molecules, including azetidine derivatives. nih.govrsc.org This in silico approach can save significant time and resources by identifying promising reaction pathways and predicting potential challenges before they are encountered in the laboratory.
For the synthesis of functionalized azetidines, computational modeling can be used to:
Identify suitable starting materials and reagents: By predicting their reactivity and compatibility.
Optimize reaction conditions: By modeling the effects of temperature, solvent, and catalysts on reaction rates and selectivities.
Predict the stereochemical outcome of reactions: This is particularly important for the synthesis of chiral azetidines. nih.gov
Elucidate reaction mechanisms: A deeper understanding of the mechanism can lead to the development of more efficient and selective synthetic methods. acs.org
Recent work has highlighted the use of photochemical strategies, such as the aza-Paternò–Büchi reaction, for the synthesis of structurally diverse azetidines. researchgate.netnih.gov Computational modeling can play a key role in understanding and optimizing these photochemical reactions. For example, DFT calculations can be used to study the properties of the excited states and intermediates involved in these processes.
Analytical Methodologies for Structural and Stereochemical Characterization of Azetidines
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Azetidine (B1206935) Structures
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, and for a compound like n-Allyl-N-methylazetidin-3-amine, with its distinct proton and carbon environments, advanced NMR techniques are indispensable.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons on the azetidine ring, as well as within the allyl group. For instance, the methine proton at the 3-position of the azetidine ring would show a correlation with the adjacent methylene (B1212753) protons at the 2- and 4-positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for piecing together the molecular skeleton. For example, the protons of the N-methyl group would show a correlation to the carbons of the azetidine ring to which the nitrogen is attached (C2 and C4), as well as the carbon of the methyl group itself. Similarly, the protons of the N-allyl group would show correlations to the azetidine ring carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule.
A hypothetical set of ¹H and ¹³C NMR data for this compound is presented below, which would be assigned using these 2D NMR techniques.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.35 (s, 3H) | 42.5 |
| Azetidine-2,4 | 3.50 (t, 2H), 3.30 (t, 2H) | 58.0 |
| Azetidine-3 | 3.10 (m, 1H) | 55.0 |
| N-CH₂ (Allyl) | 3.20 (d, 2H) | 57.5 |
| =CH (Allyl) | 5.80 (m, 1H) | 135.0 |
| =CH₂ (Allyl) | 5.20 (dd, 2H) | 117.0 |
This data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis of Azetidines
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass.
Hypothetical HRMS Data for this compound (C₈H₁₆N₂)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 141.1386 | 141.1388 |
This data is hypothetical and for illustrative purposes.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique would be essential for analyzing reaction mixtures during the synthesis of this compound, allowing for the identification of reactants, products, and any byproducts. Furthermore, if diastereomers were present (for example, in a substituted variant), chiral LC methods could be developed to separate them before they are detected by the mass spectrometer.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR and MS provide valuable information about the structure and connectivity in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. If a suitable single crystal of a salt of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center. This technique is considered the gold standard for structural elucidation.
Applications of N Allyl N Methylazetidin 3 Amine As a Versatile Synthetic Building Block and Motif
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles and Natural Product Analogs
The n-Allyl-N-methylazetidin-3-amine scaffold is a key starting point for the synthesis of more complex nitrogen-containing molecules. The inherent ring strain of the azetidine (B1206935) core, combined with the functionality of the allyl and amine groups, allows for a variety of chemical transformations. ub.bw Researchers have successfully used densely functionalized azetidine ring systems to access a wide array of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.org These complex structures are often challenging to synthesize through other methods.
The synthesis of these elaborate molecules often begins with the construction of a core azetidine structure, which is then elaborated upon. For instance, synthetic sequences starting from N-allyl amino diols can produce highly functionalized azetidines on a multi-gram scale. nih.govacs.org These intermediates can then undergo further reactions. One notable transformation is ring-closing metathesis involving the N-allyl group, which has been used to create azetidine-fused 8-membered rings. nih.gov Additionally, the amine functionality can be used as a handle for building out other ring systems, such as in the formation of diazabicyclo[3.1.1]heptane ligands. researchgate.net
This strategic use of the azetidine template facilitates entry into diverse heterocyclic families, which are prevalent in natural products and pharmacologically active compounds. ub.bwopenmedicinalchemistryjournal.com The ability to generate various stereochemical arrangements of these scaffolds is particularly important, as it allows for detailed studies of structure-activity relationships in biological contexts. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Derived from Azetidine Scaffolds
| Scaffold Type | Synthetic Strategy | Resulting Structure | Citation |
|---|---|---|---|
| Fused Heterocycle | Ring-Closing Metathesis (RCM) | Azetidine-fused 8-membered ring | nih.gov |
| Fused Heterocycle | Intramolecular Cyclization | Tetrahydroquinoline core system | researchgate.net |
| Bridged Heterocycle | Intramolecular Cyclization | Diazabicyclo[3.1.1]heptane ligands | researchgate.net |
Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes or drug leads. nih.gov The azetidine framework, particularly functionalized variants like this compound, is an ideal scaffold for DOS. Its rigid three-dimensional structure provides a well-defined starting point from which to project functionality in distinct vectors.
Researchers have utilized this principle to generate large collections of lead-like molecules. A notable achievement in this area was the synthesis and diversification of a densely functionalized azetidine ring system to create a library with a wide variety of fused, bridged, and spirocyclic ring systems, specifically designed for targeting the central nervous system (CNS). broadinstitute.orgacs.orgnih.gov This effort culminated in the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the robustness of the azetidine scaffold in high-throughput synthesis. nih.govresearchgate.net By carefully selecting building blocks and reaction pathways, these libraries can be tailored to possess physicochemical properties favorable for drug discovery, such as appropriate molecular weight, lipophilicity, and polar surface area. nih.gov
Role in the Generation of Chiral Templates and Ligands for Asymmetric Catalysis
Chiral amines are highly valuable as organocatalysts and ligands in asymmetric synthesis, enabling the production of single-enantiomer drugs. rsc.org Azetidines, as a class of cyclic amines, have been explored for their potential in asymmetric catalysis. ub.bw The constrained, chiral framework of an enantioenriched azetidine can create a well-defined steric environment around a metal center or in the transition state of an organocatalytic reaction, thereby directing the stereochemical outcome.
While accessing azetidines in their enantioenriched form has been a historical challenge, modern synthetic methods are overcoming this limitation. nih.gov The development of synthetic routes to chiral azetidines opens the door to their use as templates or ligands. For example, chiral diazabicyclo[3.1.1]heptane ligands have been synthesized from azetidine precursors. researchgate.net These ligands have the potential to be used in a variety of metal-catalyzed asymmetric transformations. The development of such chiral ligands derived from readily accessible scaffolds like this compound is a continuing area of interest for creating new and efficient asymmetric catalytic systems. nih.gov
Development of Azetidine-Based Scaffolds for Chemical Biology Research
Azetidine-based scaffolds are powerful tools in chemical biology for probing protein function and biological pathways. nih.govnih.gov Their rigid, three-dimensional nature and novel chemical space occupancy make them attractive alternatives to more traditional, flexible, or planar ring systems. ub.bw
Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and cell permeability. The rigid four-membered ring of azetidine can be incorporated into peptide-like structures to act as a constrained conformational surrogate for amino acids or dipeptide units. ub.bw This constraint can lock the molecule into a specific bioactive conformation, leading to higher potency and selectivity for its biological target.
Research in this area has led to the development of potent inhibitors of biological targets by replacing more flexible units, like proline, with rigid azetidine-2-carboxamide (B111606) analogues. nih.govacs.org This substitution resulted in compounds with sub-micromolar inhibitory potencies. nih.govacs.org The use of azetidines as unnatural amino acids is a key strategy in medicinal chemistry to create novel peptidomimetics with unique pharmacological profiles. ub.bw
The exploration of novel chemical space is critical for finding first-in-class medicines. univr.ityoutube.com Saturated heterocycles, and particularly strained ring systems like azetidines, are underrepresented in screening collections compared to their five- and six-membered counterparts. nih.gov The synthesis of azetidine-based libraries, therefore, provides access to new regions of chemical space with unique three-dimensional shapes. nih.govresearchgate.net
The use of diversity-oriented synthesis (DOS) starting from azetidine cores allows for the systematic exploration of this space. nih.gov By creating libraries of fused, bridged, and spirocyclic compounds derived from azetidines, chemists can generate molecules with properties and shapes not readily accessible through other means. nih.govbroadinstitute.org This exploration has been particularly fruitful in the search for new CNS-active agents, where the physicochemical properties required for blood-brain barrier penetration are stringent and often well-matched by the compact, rigid nature of azetidine-based scaffolds. nih.govacs.org
Potential Applications in Polymerization Chemistry
The functional groups present in this compound suggest potential applications in polymer science. N-allylic compounds are known to be valuable starting materials in various synthetic transformations, including those leading to polymers. researchgate.net Polymers that contain amine groups are highly valued for their ability to be functionalized or to interact with biological molecules. rsc.org
The allyl group provides a handle for polymerization through methods such as free-radical polymerization or as a substrate in addition polymerization. For instance, studies have been conducted on the polymerization of related N-allyl-substituted heterocycles. researchgate.net Furthermore, the tertiary amine and the secondary amine (if the methyl group were absent) functionalities could act as catalytic sites or points for post-polymerization modification. Recent research has also demonstrated the ability to incorporate allyl-caged tertiary amine drugs into polymer hydrogels, where the allyl group is part of a system for controlled release, showcasing a sophisticated application of allyl-amine chemistry within a polymer matrix. chemrxiv.org While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in the synthesis of functional polymers, suggesting its potential as a specialty monomer or cross-linking agent to introduce the unique properties of the azetidine ring into new materials. openmedicinalchemistryjournal.com
Q & A
Q. What are the common synthetic routes for preparing n-Allyl-N-methylazetidin-3-amine, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis of allylamine derivatives like this compound typically employs palladium-catalyzed reductive amination. For example, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) enable efficient coupling of allyl groups with amines, achieving yields >90% . Critical parameters include:
- Catalyst loading : 1.1 wt% Pd/NiO optimizes activity without side reactions.
- Hydrogen pressure : Ambient conditions suffice for most allylic substitutions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
Alternative routes involve hydrazine derivatives and allylic substitution, as demonstrated in palladium-mediated hydroamination protocols .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?
Methodological Answer: Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) identifies allyl protons (δ 5.2–5.8 ppm) and azetidine ring protons (δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects byproducts .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the role of palladium catalysts in the synthesis of allylamines like this compound?
Methodological Answer: Pd catalysts facilitate:
- Oxidative Addition : Pd(0) inserts into allyl halide bonds, forming π-allyl intermediates .
- Reductive Elimination : Hydrogen atmosphere reduces Pd(II) intermediates, regenerating Pd(0) and releasing the amine product .
Kinetic studies suggest turnover-limiting steps involve allyl group transfer, with rate enhancements from electron-donating ligands (e.g., triarylphosphines) .
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar azetidine derivatives?
Methodological Answer: Discrepancies arise from:
- Structural isomerism : Minor changes (e.g., N-substituents) alter receptor binding. For example, thiadiazole derivatives show variable antimicrobial activity due to steric effects .
- Assay Variability : Standardize assays (e.g., MIC for antimicrobials) and use isotopically labeled internal standards (e.g., -SEM) to improve reproducibility .
- Computational Docking : Molecular dynamics simulations predict binding affinities, guiding structural optimization .
Q. What computational approaches are used to predict the thermodynamic stability and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates Gibbs free energy (Δ) and reaction enthalpies (Δ) to predict stability under synthetic conditions .
- Molecular Orbital Analysis : Frontier orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites, explaining regioselectivity in allylic substitutions .
- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction kinetics .
Q. How can reaction parameters be optimized to minimize byproducts during the synthesis of this compound via reductive amination?
Methodological Answer: Optimization strategies include:
- Temperature Control : Maintain 25°C to prevent thermal decomposition of intermediates .
- Catalyst Recycling : Reuse Pd/NiO up to 3 cycles with <5% yield loss .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted aldehydes and oligomers .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
